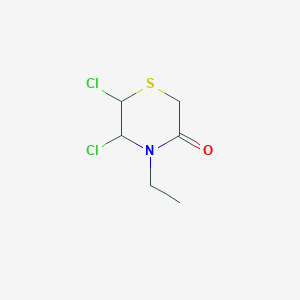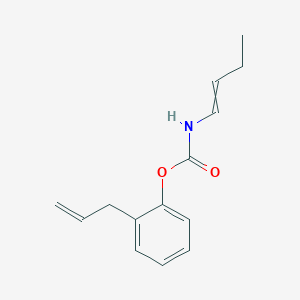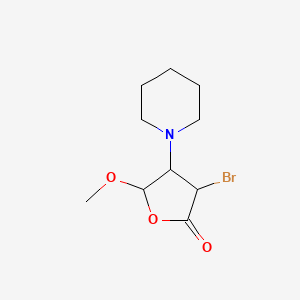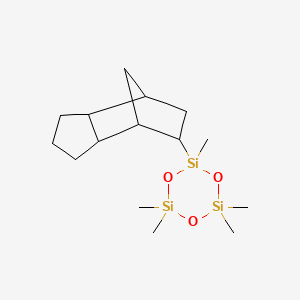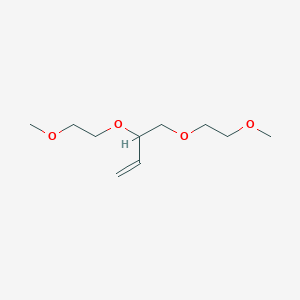
6-Ethenyl-2,5,8,11-tetraoxadodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenyl-2,5,8,11-tetraoxadodecane, also known as triethylene glycol dimethyl ether or triglyme, is a chemical compound with the molecular formula C8H18O4. It is a member of the glyme family, which are ethers derived from ethylene glycol. This compound is known for its use as a solvent and in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Ethenyl-2,5,8,11-tetraoxadodecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is optimized to maximize yield and purity, often employing advanced catalytic systems and separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethenyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from the reactions of this compound include aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Ethenyl-2,5,8,11-tetraoxadodecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological samples and in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: The compound is used as a lubricant and in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 6-Ethenyl-2,5,8,11-tetraoxadodecane involves its ability to act as a solvent and interact with various molecular targets. The compound can form hydrogen bonds and other interactions with different molecules, facilitating their dissolution and reaction. The pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol dimethyl ether: Similar in structure but with one less ethylene glycol unit.
Tetraethylene glycol dimethyl ether: Similar but with one more ethylene glycol unit.
Polyethylene glycol dimethyl ether: A polymeric form with multiple ethylene glycol units.
Uniqueness
6-Ethenyl-2,5,8,11-tetraoxadodecane is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Its structure allows for versatile applications in various fields, from chemistry to industry .
Propiedades
Número CAS |
88482-40-0 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3,4-bis(2-methoxyethoxy)but-1-ene |
InChI |
InChI=1S/C10H20O4/c1-4-10(14-8-6-12-3)9-13-7-5-11-2/h4,10H,1,5-9H2,2-3H3 |
Clave InChI |
QTNBSSZJQDQXIH-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(C=C)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
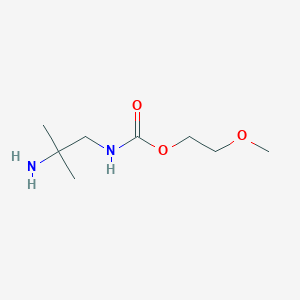
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
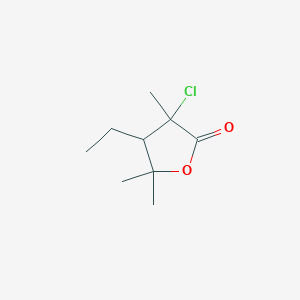

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
